molecular formula C18H15FN2O2 B7435022 (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate

(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate

Cat. No. B7435022
M. Wt: 310.3 g/mol
InChI Key: UOEDVBZHNGNPNB-UHFFFAOYSA-N
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Description

(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPPC belongs to the class of pyridine carboxylate derivatives and has shown promising results in various studies.

Mechanism of Action

(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has also been shown to reduce the levels of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO). In addition, (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has been shown to improve cognitive function and memory in various animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate is also highly soluble in organic solvents, which makes it suitable for various in vitro assays. However, one limitation of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate is that it has low aqueous solubility, which can limit its use in in vivo studies.

Future Directions

(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has shown promising results in various preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate research include:
1. Investigating the potential of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate as a therapeutic agent for various neurological disorders.
2. Exploring the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate.
3. Developing novel (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate derivatives with improved pharmacokinetic and pharmacodynamic properties.
4. Investigating the safety and toxicity profile of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate in preclinical and clinical studies.
5. Conducting clinical trials to evaluate the efficacy of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate in humans.
Conclusion:
(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate is a chemical compound that has shown promising results in various preclinical studies as a potential therapeutic agent. It has anti-inflammatory, anti-tumor, and neuroprotective effects and modulates various signaling pathways in the body. (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential therapeutic applications of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate and develop novel derivatives with improved properties.

Synthesis Methods

The synthesis of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate involves the reaction of 3-cyanocyclopentanone with 4-fluorobenzaldehyde, followed by a Knoevenagel condensation reaction with 3-pyridinecarboxaldehyde. The final product is obtained by acidification and recrystallization. The purity of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate can be confirmed using various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as an anti-inflammatory, anti-tumor, and anti-oxidant agent. (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has also been investigated for its neuroprotective effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia.

properties

IUPAC Name

(3-cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-16-4-2-13(3-5-16)14-8-15(11-21-10-14)18(22)23-17-6-1-12(7-17)9-20/h2-5,8,10-12,17H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEDVBZHNGNPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C#N)OC(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate

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